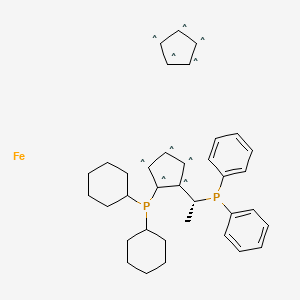

Josiphos SL-J004-1

Descripción

Propiedades

Número CAS |

158923-09-2 |

|---|---|

Fórmula molecular |

C36H44FeP2 |

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/q2*-1;+2/t25-;;/m1../s1 |

Clave InChI |

ABDQIEHFQHRVIN-KHZPMNTOSA-N |

Origen del producto |

United States |

what is the structure of Josiphos SL-J004-1

The structure of Josiphos SL-J004-1 represents a precise stereochemical and electronic inversion of the "classic" Josiphos scaffold, designed to solve specific enantioselectivity challenges where standard ligands fail.[1][2]

The following technical guide details the structural anatomy, stereoelectronic properties, and application protocols for this ligand.

Chemical Identity: (R)-1-[(S_P)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine CAS: 158923-09-2 Solvias Code: SL-J004-1[1][2]

Executive Summary

Josiphos SL-J004-1 is a third-generation chiral ferrocenyl diphosphine ligand.[1][2] Unlike the prototypical Josiphos SL-J001 (which features a diarylphosphine on the ferrocene ring and a dialkylphosphine on the side chain), SL-J004-1 reverses this motif .[1][2] It places the electron-rich, bulky dicyclohexylphosphine group on the ferrocene backbone and the diphenylphosphine group on the chiral ethyl arm.[1][2]

This "structural inversion" drastically alters the electronic density at the metal center and the shape of the chiral pocket, making SL-J004-1 the ligand of choice for substrates requiring a more electron-rich metal center or distinct steric gating, such as the asymmetric hydrogenation of hindered imines and heterocycles.[1][2]

Structural Anatomy & Connectivity

The efficacy of SL-J004-1 stems from its bidentate hybrid nature , combining planar and central chirality with electronically distinct phosphines.[1][2]

Molecular Architecture

-

Scaffold: Ferrocene backbone (provides rigidity and planar chirality).[1][2]

-

Chiral Center 1 (Central): Carbon (R)-configuration on the ethyl side chain.[1][2]

-

Chiral Center 2 (Planar): Ferrocene (S_P)-configuration.[1][2][3][4][5]

-

Donor Group 1 (Side Chain): Diphenylphosphine (–PPh₂).[1][2][4] Less basic, more flexible.[1][2]

-

Donor Group 2 (Ring): Dicyclohexylphosphine (–PCy₂).[1][2] Highly basic, sterically demanding, rigid.[1][2]

Visualization of Connectivity (DOT)

The following diagram illustrates the critical connectivity and the "Inverted" phosphine arrangement that defines SL-J004-1.[1][2]

Figure 1: Structural connectivity of SL-J004-1.[1][2] Note the placement of the bulky PCy2 group directly on the ferrocene ring, contrasting with standard Josiphos ligands.[1][2]

Stereoelectronic Profile

To select SL-J004-1 effectively, one must understand how it differs from the standard SL-J001.[1][2]

Electronic Tuning (The "Inversion" Effect)

In asymmetric catalysis, the electronic difference between the two phosphorus atoms creates the "trans-effect," which directs where the substrate binds.[1][2]

Mechanistic Consequence: In SL-J004-1, the Ring-PCy₂ is the stronger sigma-donor.[1][2] When bound to a metal (e.g., Rh, Ir), the ligand atom trans to this PCy₂ group becomes more labile (due to the strong trans-effect of the alkyl phosphine).[1][2] This forces the substrate to bind in a specific orientation relative to the chiral pocket, often reversing the sense of induction compared to SL-J001.[1][2]

Physical Properties Table[1][2][3][4]

| Property | Value | Mechanistic Implication |

| Molecular Weight | 594.53 g/mol | High mass ensures catalyst stability.[1][2] |

| Appearance | Orange/Yellow Crystalline Powder | Typical of ferrocenyl compounds; indicates oxidation state stability.[1][2] |

| Optical Rotation | [α]D + (positive) | Specific rotation is a purity indicator.[1][2] |

| Oxidation Stability | Moderate | The alkyl phosphine (PCy₂) is susceptible to oxidation; handle under Argon/N₂.[1][2] |

| Bite Angle | ~93° - 96° | Large bite angle favors tetrahedral or square planar geometries, stabilizing reactive intermediates.[1][2] |

Critical Applications & Protocols

SL-J004-1 is a "privileged ligand" for the asymmetric hydrogenation of C=N and C=C bonds, particularly for Iridium-catalyzed processes.[1][2]

Case Study: Asymmetric Hydrogenation of Quinoxalines

SL-J004-1 is frequently the ligand of choice for synthesizing chiral tetrahydroquinoxalines (bioactive cores in varying drugs).[1][2]

Reaction Parameters:

Experimental Protocol: Catalyst Preparation

Note: This protocol describes the in-situ formation of the active catalyst. Air-free technique (Schlenk line or Glovebox) is mandatory.[1][2]

-

Preparation of Stock Solutions:

-

Metal Precursor: Dissolve [Ir(COD)Cl]₂ (0.005 mmol) in degassed dichloromethane (1.0 mL).

-

Ligand: Dissolve SL-J004-1 (0.011 mmol) in degassed dichloromethane (1.0 mL).

-

-

Complexation:

-

Substrate Introduction:

-

Hydrogenation:

Ligand Selection Logic (Workflow)

Use the following logic tree to determine if SL-J004-1 is the correct Josiphos variant for your screen.

Figure 2: Strategic workflow for selecting SL-J004-1 when standard Josiphos ligands fail.

References

-

Solvias AG. Ligand Portfolio & Technical Data Sheet: Josiphos Ligands.[1][2][1][2]

-

Sigma-Aldrich. Product Specification: (R)-1-[(S_P)-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine.[2][3][1][2]

-

Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications."[1][2] Topics in Catalysis 19.1 (2002): 3-16.[1][2]

-

Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions."[1][2] Journal of the American Chemical Society 116.9 (1994): 4062-4066.[1][2] [1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-1- (SP)-2-(Dicyclohexylphosphino)ferrocenylethyl diphenylphosphine = 97 158923-09-2 [sigmaaldrich.com]

- 4. solvias.com [solvias.com]

- 5. Josiphos SL-J004-1; (R)-1-[(1S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ET;, CasNo.49557-75-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Josiphos SL-J004-1

This guide provides a comprehensive overview of the synthesis, characterization, and application of Josiphos SL-J004-1, a privileged chiral phosphine ligand pivotal in the field of asymmetric catalysis. Developed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations for utilizing this highly effective ligand.

Introduction: The Significance of Josiphos Ligands in Asymmetric Catalysis

The Josiphos ligand family, a class of chiral diphosphine ligands based on a 1,2-disubstituted ferrocene backbone, has established itself as a cornerstone in modern enantioselective synthesis.[1] Their remarkable success stems from a unique combination of steric and electronic properties conferred by the ferrocenyl scaffold and the tunable phosphine substituents. This modularity allows for the fine-tuning of catalyst performance to achieve exceptional levels of enantioselectivity and reactivity in a wide array of catalytic transformations.

Josiphos SL-J004-1, chemically known as (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine, is a prominent member of this family. Its robust performance and commercial availability have made it a go-to ligand for challenging asymmetric hydrogenations and carbon-carbon bond-forming reactions. This guide will provide a detailed exploration of its synthesis and the critical characterization techniques required to ensure its quality and efficacy.

Synthesis of Josiphos SL-J004-1: A Step-by-Step Protocol

The synthesis of Josiphos-type ligands is a well-established process that hinges on the use of enantiomerically pure Ugi's amine as a key starting material.[2] This precursor allows for the sequential and stereocontrolled introduction of the two different phosphine groups.

The Synthetic Pathway

The synthesis of Josiphos SL-J004-1 follows a convergent route, beginning with the preparation of the chiral ferrocenyl backbone and culminating in the introduction of the phosphine moieties. The overall transformation can be visualized as a two-step process starting from the readily available and enantiopure (R)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's amine).

Caption: Asymmetric hydrogenation catalyzed by an Ir-Josiphos complex.

Carbon-Carbon Bond Forming Reactions

Palladium complexes of Josiphos SL-J004-1 are also highly efficient catalysts for various cross-coupling reactions, such as the Heck reaction. [1]These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. The steric and electronic properties of SL-J004-1 play a crucial role in promoting the desired catalytic cycle and suppressing side reactions.

Conclusion

Josiphos SL-J004-1 stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined synthesis, robust characterization profile, and broad applicability make it an invaluable tool for chemists engaged in the synthesis of enantiomerically pure compounds. This guide has provided a detailed framework for its preparation and analysis, empowering researchers to confidently employ this privileged ligand in their synthetic endeavors.

References

-

Wikipedia contributors. (2023). Josiphos ligands. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Solvias AG. (n.d.). Ligands and Catalysts Catalogue. Retrieved from [Link]

-

ACS Publications. (2024). Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions. Organic Letters. Retrieved from [Link]

-

MDPI. (2020). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Retrieved from [Link]

-

RSC Publishing. (2014). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Retrieved from [Link]

Sources

Technical Handling & Storage Guide: Josiphos SL-J004-1

Executive Summary & Chemical Identity

Josiphos SL-J004-1 is a privileged chiral ferrocenyl diphosphine ligand extensively used in asymmetric catalysis, particularly in rhodium- and ruthenium-catalyzed hydrogenations and palladium-catalyzed cross-couplings.[1][2] Its efficacy relies entirely on the structural integrity of its phosphine moieties.[1][2]

This guide provides an authoritative protocol for the handling, storage, and quality control of SL-J004-1, designed to prevent oxidative degradation and ensure reproducibility in high-stakes drug development workflows.[1][2]

Chemical Profile

| Parameter | Specification |

| Common Name | Josiphos SL-J004-1 |

| IUPAC Name | (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine |

| CAS Number | 158923-09-2 |

| Molecular Formula | C₃₆H₄₄FeP₂ |

| Molecular Weight | 594.53 g/mol |

| Appearance | Orange to dark orange crystalline powder |

| Solubility | Soluble in THF, Toluene, DCM, MeOH; Insoluble in Water |

| Air Sensitivity | High (Solid state: Slow oxidation; Solution: Rapid oxidation) |

Critical Handling Parameters (The "Why" and "How")

The Mechanism of Degradation

The primary threat to SL-J004-1 is oxidative degradation.[1][2] The ligand contains two distinct phosphine centers:

-

Diphenylphosphine (-PPh₂): Moderately air-stable but susceptible to oxidation over time.[1][2]

-

Dicyclohexylphosphine (-PCy₂): Electron-rich and highly nucleophilic.[1][2] This moiety is the "weak link" regarding stability; it reacts rapidly with atmospheric oxygen to form the phosphine oxide (P=O).[1][2]

Impact on Catalysis: Partial oxidation does not just lower yield; it alters the coordination geometry of the metal center.[1][2] The resulting phosphine oxide cannot bind to the metal in the required bidentate fashion, leading to:

-

Loss of Enantioselectivity (ee): The rigid chiral pocket is compromised.[1][2]

-

Catalyst Deactivation: Formation of inactive metal-oxide aggregates.[1][2]

Handling Protocols

To maintain scientific integrity, all manipulations must occur under a strictly inert atmosphere (Nitrogen or Argon).[1][2]

Workflow A: Glovebox (Recommended)[1]

-

Weighing: Weigh directly into reaction vials inside the box.

-

Static: Use an anti-static gun, as ferrocenyl ligands can be static-prone, leading to mass loss during transfer.[1][2]

Workflow B: Schlenk Line (Alternative)

-

Vessel Preparation: Flame-dry all glassware under vacuum; backfill with Argon (3 cycles).[1][2]

-

Transfer: Do not weigh in open air. Use a "solid addition funnel" or weigh a closed vial, transfer rapidly against a counter-flow of inert gas, and re-weigh the empty vial to determine added mass (difference method).[1][2]

Storage & Shelf-Life Management[1]

Proper storage is a self-validating system: if the color changes or performance drops, the storage protocol failed.[1][2]

| Storage Tier | Condition | Duration | Rationale |

| Short-Term (< 1 Week) | Inert Gas, Ambient Temp, Dark | Active Use | Prevents condensation from repeated cold-warm cycles.[1] |

| Long-Term (> 1 Week) | Inert Gas, 2-8°C , Dark | Storage | Slows kinetic oxidation; protects light-sensitive ferrocene backbone.[1][2] |

| Archive (> 6 Months) | Inert Gas, -20°C, Dark | Banking | Maximizes shelf life; requires full equilibration to RT before opening.[1][2] |

Critical Rule: Never open a cold bottle of ligand in humid air.[1][2] Condensation will introduce water, accelerating oxidation and hydrolysis.[1][2] Allow the container to reach room temperature inside a desiccator or glovebox antechamber before opening.[1][2]

Solution Preparation & Stability

Solutions of SL-J004-1 are significantly more sensitive to oxygen than the solid.[1][2]

Quality Control & Troubleshooting

Before committing the ligand to a high-value GMP synthesis or pilot study, validate its integrity.[1][2]

Visual Inspection[1][2]

-

Pass: Bright orange/reddish-orange crystals.

-

Fail: Brown, sticky amorphous solid (indicates decomposition) or pale yellow (indicates complete oxidation/hydrolysis).[1]

31P NMR Validation (The Gold Standard)

Run a ³¹P{¹H} NMR in degassed CDCl₃ or C₆D₆.[1]

-

Intact Ligand: You should observe two distinct doublets (due to J_PP coupling) in the phosphine region.[1][2]

-

Oxidized Ligand: Look for sharp singlets downfield (typically δ +30 to +60 ppm).[1][2]

Process Visualization

Inert Handling Workflow

The following diagram illustrates the decision logic for handling SL-J004-1 to ensure maximum integrity.

Figure 1: Decision logic for the inert handling and preparation of Josiphos SL-J004-1 solutions.

References

-

Solvias AG. Ligands and Catalysts Catalogue. (Accessed 2024).[1][2] Provides CAS numbers, nomenclature, and general handling protocols for the Josiphos family.[1][2]

-

ChemScene. Josiphos SL-J004-1 Product Data Sheet. (Accessed 2024).[1][2] Confirms CAS 158923-09-2, storage conditions (4°C, Nitrogen), and physical properties.[1][2][3]

-

Sigma-Aldrich (Merck). (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine Safety & Technical Data.[1][2] (Accessed 2024).[1][2] Validates chemical identity and safety protocols (H315, H319).

-

Blaser, H. U., et al. "Josiphos ligands: From discovery to technical applications."[1][2] ResearchGate / Solvias, 2003.[1][2] Details the industrial application and stability profiles of ferrocenyl ligands.

Sources

A Comprehensive Technical Guide to the Safe Handling of Josiphos SL-J004-1

This guide provides an in-depth overview of the essential safety precautions for working with Josiphos SL-J004-1, a chiral phosphine ligand used in chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The information presented herein is a combination of specific data for Josiphos SL-J004-1 and general best practices for handling air-sensitive and potentially pyrophoric organophosphorus compounds.

Hazard Identification and Risk Assessment

Josiphos SL-J004-1, with the CAS number 158923-09-2, is an organophosphorus compound that requires careful handling due to its chemical reactivity and potential health hazards.[2][3]

1.1. Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 158923-09-2 | [3] |

| Molecular Formula | C36H44FeP2 | [2] |

| Molecular Weight | 594.53 g/mol | [2] |

| Appearance | Crystals or powder | |

| Purity | Typically ≥97% | [4] |

1.2. Known Hazards

While a comprehensive Safety Data Sheet (SDS) for Josiphos SL-J004-1 is not publicly available, existing data from chemical suppliers indicates the following hazards:

-

Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302), accompanied by a GHS07 pictogram for "Harmful/Irritant" and the signal word "Warning".[3]

-

Air Sensitivity: As a phosphine ligand, Josiphos SL-J004-1 is expected to be sensitive to atmospheric oxygen and moisture.[5][6] Many organophosphorus compounds can oxidize or decompose upon exposure to air.[5]

-

Potential for Pyrophoricity: While not explicitly stated for this specific compound, many finely divided metals and organophosphorus compounds are pyrophoric, meaning they can spontaneously ignite in air.[7] A cautious approach assuming potential pyrophoricity is therefore warranted.

-

Organophosphorus Compound Toxicity: Inhalation or skin contact with organophosphorus compounds can lead to a range of health effects.[8] While occupational exposure is rarely life-threatening, it can cause symptoms such as diarrhea, urination, miosis, bronchorrhea, bronchospasm, emesis, lacrimation, and salivation (DUMBBELS).[8]

1.3. Risk Mitigation Strategy

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Caption: Hierarchy of controls for managing risks associated with Josiphos SL-J004-1.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the hazardous material.

2.1. Recommended PPE

| PPE Item | Specification | Rationale |

| Lab Coat | Fire-resistant (FR), fully buttoned with tight cuffs. | Protects against splashes and potential ignition of flammable materials.[7][9] |

| Eye Protection | Safety goggles or a face shield worn over safety glasses. | Protects eyes from splashes and airborne particles.[7] |

| Gloves | Nitrile gloves as a primary barrier. Consider wearing flame-resistant gloves underneath. | Provides chemical resistance and protection from thermal hazards.[7][10] |

| Clothing | Long pants and closed-toe shoes. | Protects skin from potential spills.[7] |

| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended for handling powders outside of a contained environment. |

2.2. PPE Inspection and Maintenance

Before each use, inspect all PPE for signs of damage or degradation. Replace any compromised items immediately.

Handling and Storage Protocols

Due to its air-sensitive nature, all manipulations of Josiphos SL-J004-1 should be performed under an inert atmosphere.

3.1. Engineering Controls

-

Glovebox: The preferred method for handling and storing air-sensitive solids.[11][12] A glovebox provides a controlled, inert atmosphere, minimizing the risk of oxidation and contamination.[12]

-

Schlenk Line: A vacuum/inert gas manifold system that allows for the manipulation of air-sensitive compounds in specialized glassware.[5] This is a suitable alternative to a glovebox.

3.2. Step-by-Step Weighing and Transfer Protocol (Glovebox)

-

Preparation: Ensure the glovebox antechamber is properly purged and that all necessary equipment (spatulas, weighing paper, vials) is inside the glovebox.

-

Inert Atmosphere Transfer: Bring the sealed container of Josiphos SL-J004-1 into the glovebox through the antechamber.

-

Equilibration: Allow the container to equilibrate to the glovebox atmosphere temperature.

-

Weighing: Carefully open the container and weigh the desired amount of the solid onto weighing paper or directly into a tared vial.

-

Sealing: Securely seal the reaction vessel and the stock container of Josiphos SL-J004-1.

-

Removal: Remove the sealed reaction vessel from the glovebox via the antechamber.

Caption: Workflow for weighing Josiphos SL-J004-1 in a glovebox.

3.3. Storage

Store Josiphos SL-J004-1 in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[5][10] The use of a secondary container is recommended.[10] It should be stored away from heat, flames, and incompatible materials such as oxidizers.[10] Some sources suggest the material may be light-sensitive.[13]

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or other emergency.

4.1. Spill Response

-

Small Spills (in a fume hood or glovebox):

-

Large Spills (outside of a contained environment):

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Isolate the spill area for at least 25 meters (75 feet) for solids.[14]

-

4.2. First Aid

-

Ingestion: If medical advice is needed, have the product container or label at hand.[3] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and gently wipe the material off the skin.[9] Flush the affected area with water.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[9]

-

Inhalation: Move the individual to fresh air.[9]

4.3. Fire Fighting

-

Extinguishing Media: Use a dry chemical, CO2, or water spray for small fires. For large fires, use a water spray, fog, or regular foam.[14]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water on the product.

Disposal Considerations

All waste containing Josiphos SL-J004-1 must be treated as hazardous. Dispose of contaminated materials and unused product in accordance with local, state, and federal regulations.

Conclusion

Working with Josiphos SL-J004-1 requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety policies and procedures before beginning any new experimental work.

References

-

Information on Pyrophoric Compounds - Stanford Environmental Health & Safety. Available at: [Link]

-

PYROPHORIC AND/OR WATER REACTIVE COMPOUNDS - University of Waterloo. Available at: [Link]

-

Pyrophoric Liquids & Solids - Environmental Health and Safety, Dartmouth College. Available at: [Link]

-

Organophosphorus agents - LITFL. Available at: [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available at: [Link]

-

how to deal with an air sensitive solid? : r/chemistry - Reddit. Available at: [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]

-

The Manipulation of Air-Sensitive Compounds. Available at: [Link]

-

Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles | Organometallics - ACS Publications. Available at: [Link]

Sources

- 1. (S)-(R)-JOSIPHOS | 162291-02-3 [chemicalbook.com]

- 2. 158923-09-2 | Josiphos SL-J004-1 - Moldb [moldb.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Josiphos SL-J004-1 | CymitQuimica [cymitquimica.com]

- 5. chemistryviews.org [chemistryviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. litfl.com [litfl.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. reddit.com [reddit.com]

- 12. molan.wdfiles.com [molan.wdfiles.com]

- 13. Josiphos SL-J004-1; (R)-1-[(1S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ET;, CasNo.49557-75-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 14. ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application of Josiphos SL-J004-1 in Pharmaceutical Synthesis: A Technical Guide

Introduction: The Josiphos Ligand Family and the Significance of SL-J004-1

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure molecules is a cornerstone of creating safe and effective drugs. Asymmetric catalysis, particularly homogeneous catalysis using chiral transition metal complexes, has emerged as a powerful and efficient methodology to achieve this goal. Within the arsenal of chiral ligands available to the synthetic chemist, the Josiphos family stands out as a privileged and highly successful class of diphosphine ligands.

Developed by Solvias AG, Josiphos ligands are characterized by a rigid ferrocene backbone which imparts a unique and highly effective chiral environment around the metal center. This scaffold allows for a high degree of modularity, enabling fine-tuning of steric and electronic properties by modifying the two distinct phosphine groups. Josiphos SL-J004-1, chemically known as (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine, is a prominent member of this family. It combines a bulky, electron-rich dicyclohexylphosphino group with a less sterically demanding, electron-withdrawing diphenylphosphino group. This specific combination has proven to be highly effective in a range of catalytic transformations, most notably in the asymmetric hydrogenation of prochiral imines and ketones to produce chiral amines and alcohols—key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).

This application note provides a detailed overview of the utility of Josiphos SL-J004-1 in pharmaceutical synthesis, focusing on its mechanism of action, practical experimental protocols, and performance data in key transformations.

The Causality of Chirality: Mechanism of Action

The remarkable enantioselectivity achieved with Josiphos SL-J004-1 arises from the well-defined and sterically constrained chiral pocket it creates upon coordination to a metal center, typically iridium or rhodium. The key structural features contributing to its efficacy are:

-

The Ferrocene Backbone: The ferrocene unit provides a rigid and stable scaffold, locking the two phosphine groups into a specific spatial arrangement. This rigidity is crucial for minimizing conformational flexibility, which in turn leads to a more predictable and selective coordination of the substrate.

-

Planar and Central Chirality: The Josiphos structure possesses both planar chirality, arising from the disubstituted ferrocene plane, and central chirality at the ethyl bridge. This combination creates a highly specific three-dimensional environment.

-

Electronic and Steric Asymmetry: SL-J004-1 features two electronically and sterically distinct phosphine moieties: the P(Cy)₂ group is bulky and electron-donating, while the P(Ph)₂ group is less bulky and more electron-withdrawing. This differentiation is critical. During the catalytic cycle, the substrate will preferentially coordinate to the metal center in an orientation that minimizes steric clashes with the bulky dicyclohexyl groups, while also satisfying electronic interactions. This energetically favored orientation dictates the face of the prochiral double bond that is presented for hydrogenation, ultimately determining the stereochemistry of the final product.

The general workflow for employing this ligand in a catalytic reaction involves the in situ preparation of the active catalyst, a common and efficient practice in process chemistry.

Technical Support Center: Optimizing Enantioselectivity with Josiphos SL-J004-1

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Josiphos ligand family. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the chiral ligand Josiphos SL-J004-1 in asymmetric catalysis. As a member of the "privileged ligand" class, Josiphos SL-J004-1 is renowned for its effectiveness in a variety of catalytic reactions, most notably in asymmetric hydrogenations.[1][2] However, achieving optimal enantioselectivity often requires careful optimization of reaction parameters.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and maximize the performance of your catalyst system.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses specific issues you may encounter during your experiments. The solutions are based on established principles of asymmetric catalysis and practical field experience.

Q1: My initial experiment shows low enantioselectivity (% ee). What are the primary factors I should investigate first?

A1: Low enantioselectivity is a common initial finding and is often solvable through systematic optimization. The interaction between the substrate and the chiral catalyst is highly sensitive to the reaction environment. The three most critical parameters to investigate are solvent, temperature, and catalyst/substrate concentration .

The enantiomeric excess is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states leading to the (R) and (S) products. Even small changes in the reaction environment can alter these energy levels.

-

Solvent: The solvent can dramatically influence the conformation of the catalyst-substrate complex and the transition state. Non-coordinating solvents like toluene or hexane often give different results than coordinating solvents like THF or alcohols. An intriguing solvent effect was observed in one study where a mixture of hexane and diethyl ether decreased yields and selectivities, but switching to toluene restored optimal results.[3]

-

Temperature: Most asymmetric reactions show a strong dependence on temperature.[3] Lowering the temperature generally increases enantioselectivity by accentuating the small energy differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.

-

Purity and Integrity: Before extensive screening, always verify the purity of your substrate, ligand, and metal precursor. Ensure solvents are anhydrous and properly degassed, as water and oxygen can deactivate the catalyst or interfere with the reaction.

Q2: How should I perform a systematic solvent screening, and what should I look for?

A2: A systematic solvent screen is the most powerful initial step. The goal is to identify a solvent or solvent system that provides the best balance of reactivity and enantioselectivity.

Causality: The solvent influences the reaction by solvating the catalyst, substrate, and intermediate species. This can affect the conformational flexibility of the ligand-metal complex and the stability of the key transition states.[4] Aprotic non-polar solvents (e.g., toluene, dichloromethane), polar aprotic solvents (e.g., THF, ethyl acetate), and protic solvents (e.g., methanol, isopropanol) can all have profoundly different effects. For example, in the large-scale production of (S)-metolachlor using a Josiphos ligand, acetic acid was found to be a crucial solvent component for achieving high conversion and yield.[2]

Recommended Screening Protocol:

-

Select a Diverse Set of Solvents: Choose 5-8 solvents from different classes.

-

Standardize Conditions: Keep all other parameters constant: temperature (start with room temperature), catalyst loading (e.g., 1 mol%), substrate concentration, and pressure (for hydrogenations).

-

Run Parallel Reactions: Set up small-scale reactions for each solvent in parallel.

-

Monitor and Analyze: Monitor each reaction for conversion (e.g., by TLC, GC, or LC-MS) and, upon completion or at a fixed time point, determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Data Summary Table (Hypothetical Example for Imine Hydrogenation):

| Entry | Solvent | Conversion (%) | % ee (S) |

| 1 | Toluene | >99 | 85 |

| 2 | THF | >99 | 72 |

| 3 | CH₂Cl₂ | 95 | 88 |

| 4 | Methanol | >99 | 94 |

| 5 | Isopropanol | 80 | 92 |

| 6 | Acetic Acid | >99 | 79 |

In this example, Methanol offers the highest enantioselectivity with excellent conversion.

Q3: My enantioselectivity improves at lower temperatures, but the reaction becomes impractically slow. What can I do?

A3: This is a classic trade-off between kinetics and selectivity. While lowering the temperature is a valid strategy to improve % ee, there are ways to compensate for the reduced reaction rate.

Causality: The relationship between temperature and enantioselectivity is described by the Eyring equation. A larger difference in the activation enthalpies (ΔΔH‡) between the two competing pathways will result in higher selectivity, and this difference is more pronounced at lower temperatures. A decrease in temperature can favor the ligand binding process and lead to a more ordered transition state.[5]

Strategies to Counteract Slow Kinetics:

-

Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) can increase the rate without typically affecting enantioselectivity.

-

Increase Hydrogen Pressure (for hydrogenations): For hydrogenations, increasing the H₂ pressure can significantly accelerate the reaction. Screen a range from 10 bar to 80 bar. In one industrial process using a Josiphos ligand, the reaction was run at 80 bar.[1]

-

Increase Substrate Concentration: Within solubility limits, a higher concentration can sometimes increase the reaction rate.

-

Extended Reaction Time: If the catalyst is stable under the reaction conditions, simply allowing the reaction to run for a longer period (24-48 hours) may be the simplest solution.

Q4: The enantioselectivity of my reaction is inconsistent between runs. What are the likely causes?

A4: Reproducibility issues often point to sensitivity to trace impurities or subtle variations in the experimental setup.

Probable Causes & Solutions:

-

Atmosphere Control: The active catalyst, particularly the metal center in its active oxidation state, can be sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.

-

Water Content: Trace amounts of water can hydrolyze the metal precursor or interact with the catalyst, altering its properties. Use anhydrous solvents and dry glassware.

-

Catalyst Formation: If you are generating the catalyst in situ, ensure the metal precursor and ligand are pre-stirred for a consistent amount of time (e.g., 15-30 minutes) before adding the substrate to allow for complete complex formation.

-

Substrate Purity: Impurities in the substrate can act as catalyst poisons. Re-purify your substrate if you suspect this is an issue. For instance, residual impurities from an oxidation step were found to diminish yields in one synthesis, even if they didn't directly affect enantioselectivity.[6]

-

Stirring and Temperature Control: Ensure consistent and efficient stirring, especially in heterogeneous reactions or viscous solutions. Maintain a stable internal reaction temperature using a cryostat or a well-controlled bath.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for enantioselectivity with Josiphos ligands?

A: Josiphos ligands create a chiral environment around the metal center through a combination of steric and electronic effects. The ferrocene backbone provides a rigid scaffold, and the two different phosphine groups (in the case of SL-J004-1, dicyclohexylphosphino and diphenylphosphino groups) create a well-defined chiral pocket.[7][8] Enantioselectivity arises because the prochiral substrate can bind to the metal center in two possible ways to form diastereomeric intermediates. The steric hindrance imposed by the bulky phosphine groups makes one of these transition states significantly lower in energy than the other, thus favoring the formation of one enantiomer.[9][10]

Q: Are there specific additives that are known to improve performance with Josiphos ligands?

A: Yes, additives can play a crucial role. Their effect is highly substrate and reaction-dependent.

-

Acids/Bases: For the hydrogenation of imines, additives like acids (e.g., MsOH, AcOH) or iodide salts can be essential for achieving high activity and selectivity.[1] They can facilitate the catalytic cycle by protonating the substrate or influencing the nature of the active catalytic species.

-

Halide Ions: In some reactions, the presence of halide ions (e.g., from [Ir(COD)Cl]₂) can influence the coordination sphere of the metal and, consequently, the enantioselectivity.

Q: What is a typical catalyst loading and substrate-to-catalyst (S/C) ratio for Josiphos SL-J004-1?

A: Josiphos ligands are highly efficient, often allowing for very low catalyst loadings, which is critical for industrial applications.

-

Screening: For initial screening, a catalyst loading of 0.5 to 1.0 mol% (S/C ratio of 200:1 to 100:1) is a good starting point.

-

Optimization: Once optimal conditions are found, the catalyst loading can often be reduced significantly. In industrial processes, S/C ratios greater than 1,000,000 have been achieved for highly reactive substrates.[1] For laboratory-scale synthesis of complex molecules, S/C ratios of 1,000 to 10,000 are common.[2]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol is a general starting point and must be optimized for your specific substrate.

-

Preparation: In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, 1.0 mol%) and Josiphos SL-J004-1 (1.05-1.1 mol%) to a vial equipped with a stir bar.

-

Solvent Addition: Add the desired degassed, anhydrous solvent (e.g., Methanol, 0.1 M concentration relative to the substrate).

-

Catalyst Formation: Stir the resulting solution at room temperature for 20-30 minutes. The solution should become homogeneous and often colored.

-

Reaction Setup: Transfer this catalyst solution to a high-pressure autoclave containing the substrate (1.0 equiv).

-

Hydrogenation: Seal the autoclave, purge it 3-5 times with H₂ gas, and then pressurize to the desired pressure (e.g., 20 bar).

-

Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) for the required time (e.g., 16 hours).

-

Work-up & Analysis: Carefully vent the autoclave. Take an aliquot of the reaction mixture, filter it through a small plug of silica gel, and analyze for conversion (GC/LCMS) and enantiomeric excess (chiral HPLC/GC).

References

-

Bermejo, A., et al. (2020). Enantioselective semireduction of allenes. Nature Catalysis. Available at: [Link]

-

Jeschek, M., et al. (2020). Improving the Long-term Enantioselectivity of a Silicon-Carbon Bond-Forming Enzyme. Angewandte Chemie International Edition. Available at: [Link]

-

Moldb. (n.d.). Josiphos SL-J004-1. Moldb.net. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]

-

Blaser, H.-U., et al. (2002). Solvias Josiphos Ligands: From Discovery to Technical Applications. Topics in Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Josiphos ligands. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Activity and selectivity of selected Rh Josiphos catalysts. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Theoretical study on ligand conformational self-adaptation for modulating reactivity. Nature Communications. Available at: [Link]

-

Zhang, C. (2023). Bisphospholane Josiphos-type Ligands in Rhodium Asymmetric Catalysis. Chemistry–An Asian Journal. Available at: [Link]

-

Piras, M., et al. (2022). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Molecules. Available at: [Link]

-

Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology. Available at: [Link]

-

Falcigno, L., et al. (2021). The Effects of Temperature and Pressure on Protein-Ligand Binding in the Presence of Mars-Relevant Salts. Life. Available at: [Link]

-

Fochi, M., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

-

Fischer, M., et al. (2021). Temperature artifacts in protein structures bias ligand-binding predictions. Chemical Science. Available at: [Link]

-

Kirschning, A., et al. (2021). Stereoselective Synthesis of the Western Fragment of Vancoresmycin. Organic Letters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Theoretical study on ligand conformational self-adaptation for modulating reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]

Technical Support Center: Optimizing Josiphos SL-J004-1 Catalyzed Reactions through Solvent Selection

Welcome to the technical support center for Josiphos SL-J004-1 catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal performance in asymmetric catalysis. Here, we move beyond generic protocols to provide in-depth, experience-driven insights into troubleshooting common issues and answering frequently asked questions related to the impact of solvents on your Josiphos SL-J004-1 catalyzed reactions.

The Crucial Role of the Solvent: More Than Just a Medium

The choice of solvent in a Josiphos SL-J004-1 catalyzed reaction is far from a trivial decision. The solvent does not merely dissolve the reactants and catalyst; it is an active participant in the catalytic cycle. It can influence the catalyst's solubility, stability, activity, and, most critically, the enantioselectivity of the transformation.[1] Understanding the interplay between the solvent, the chiral ligand-metal complex, and the substrate is paramount to success.

Solvent effects can be broadly categorized by their influence on:

-

Catalyst Pre-activation and Stability: The solvent can play a role in the formation of the active catalytic species and prevent catalyst deactivation or precipitation.

-

Reaction Kinetics: The solvent's properties can affect the rate of various steps in the catalytic cycle, thereby influencing the overall reaction time.

-

Enantioselectivity: The solvent can impact the conformational dynamics of the catalyst-substrate complex, stabilizing the transition state that leads to the desired enantiomer.

This guide will provide a structured approach to understanding and manipulating these effects to your advantage.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers using Josiphos SL-J004-1.

Q1: My Rhodium/Josiphos SL-J004-1 catalyzed hydrogenation of a simple olefin is sluggish. Could the solvent be the issue?

A1: Absolutely. While a range of solvents can be used for the hydrogenation of olefins, non-coordinating, weakly polar solvents are often a good starting point.[1]

-

Insight: Solvents like dichloromethane (DCM) or toluene are often effective for the hydrogenation of non-functionalized olefins.[1] Protic solvents, such as methanol or ethanol, can sometimes be beneficial, particularly for substrates with coordinating groups, but they can also compete for coordination sites on the metal center, potentially inhibiting catalysis.

-

Troubleshooting: If your reaction in a polar, coordinating solvent like THF is slow, consider switching to a less coordinating solvent like DCM or toluene. Ensure your solvent is anhydrous, as water can deactivate the catalyst.

Q2: I am observing low enantioselectivity (ee) in my Ir-catalyzed imine hydrogenation with Josiphos SL-J004-1. Where should I start troubleshooting the solvent?

A2: Low enantioselectivity is a common challenge where the solvent plays a critical role. The solvent can influence the equilibrium between different diastereomeric catalyst-substrate complexes.

-

Insight: The polarity and coordinating ability of the solvent are key factors. In the large-scale production of (S)-metolachlor, which involves the iridium-catalyzed hydrogenation of an imine with a Josiphos-type ligand, the presence of acetic acid as an additive is crucial for achieving high conversion and good enantioselectivity.[2] This highlights the potential benefit of protic or acidic co-solvents in imine hydrogenations.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Q3: My catalyst appears to be precipitating out of solution. How can I address this with solvent choice?

A3: Catalyst precipitation is a clear indication of poor solubility of the active species, which can be highly dependent on the solvent.

-

Insight: The Josiphos SL-J004-1 ligand itself is an organic molecule with good solubility in many common organic solvents.[3] However, the active catalyst is a metal complex, and its solubility can be more nuanced. A solvent that is too nonpolar may not adequately solvate the potentially ionic or highly polar intermediates in the catalytic cycle.

-

Troubleshooting:

-

Increase Polarity: If you are using a very nonpolar solvent like hexane, try moving to a more polar solvent such as toluene, THF, or DCM.

-

Solvent Mixtures: A mixture of solvents can sometimes provide the right balance of properties. For example, a toluene/THF mixture might offer good solubility without strong coordination.

-

Check for Counter-ion Effects: If you are using a cationic catalyst precursor, the nature of the counter-ion can significantly impact solubility. In such cases, the solvent's ability to solvate ions is crucial.

-

Data-Driven Solvent Selection: A Comparative Overview

While a universal "best" solvent does not exist, understanding the trends observed in similar systems can guide your initial choices. The following table summarizes the typical effects of different solvent classes on Josiphos-catalyzed hydrogenations.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Key Characteristics & Typical Effects on Josiphos Catalysis |

| Aprotic, Nonpolar | Toluene, Hexane | 2.4, 1.9 | Good for dissolving nonpolar substrates. Generally weakly coordinating, which can lead to high catalyst activity. May not be suitable for highly polar substrates or ionic catalytic intermediates. |

| Aprotic, Halogenated | Dichloromethane (DCM) | 9.1 | Good general-purpose solvent with moderate polarity. Often provides a good balance of solubility and weak coordination, leading to high enantioselectivities in olefin hydrogenations.[1] |

| Aprotic, Ethereal | Tetrahydrofuran (THF), 2-Methyl-THF | 7.6, 6.2 | Coordinating solvents that can stabilize cationic intermediates. Can sometimes compete with the substrate for coordination to the metal center, potentially lowering the reaction rate. |

| Protic, Alcoholic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH) | 32.7, 24.6, 18.3 | Can participate in hydrogen bonding and may be beneficial for reactions involving polar substrates or intermediates. Can also act as a coordinating ligand and a potential source of catalyst deactivation in some cases. |

| Acidic Co-solvents | Acetic Acid (AcOH) | 6.2 | Can be crucial for achieving high activity and selectivity, particularly in imine hydrogenations, by promoting substrate activation or influencing the catalytic cycle.[2] |

Troubleshooting Guide: Common Problems and Solutions

| Problem | Potential Solvent-Related Cause | Recommended Action |

| Low or no conversion | 1. Poor catalyst solubility.2. Solvent coordination inhibiting the catalyst.3. Catalyst deactivation by solvent impurities (e.g., water). | 1. Switch to a more polar solvent or a solvent mixture.2. Change to a less coordinating solvent (e.g., from THF to toluene).3. Use freshly distilled, anhydrous solvents. |

| Low enantioselectivity (ee) | 1. The solvent favors a non-stereoselective reaction pathway.2. The solvent does not adequately stabilize the desired diastereomeric transition state. | 1. Screen a range of solvents with varying polarity and coordinating ability.2. Consider the use of protic or acidic co-solvents, especially for imine and ketone hydrogenations. |

| Reaction stalls before completion | 1. Catalyst precipitation over time.2. Gradual catalyst deactivation influenced by the solvent. | 1. Try a solvent system that better solubilizes all catalytic species throughout the reaction.2. Investigate the effect of additives that might stabilize the catalyst in the chosen solvent. |

| Irreproducible results | 1. Inconsistent solvent quality (e.g., variable water content).2. Solvent reacting with the catalyst or substrate under the reaction conditions. | 1. Standardize the solvent source and purification method.2. Ensure the chosen solvent is inert under the reaction conditions. |

Experimental Protocol: Systematic Solvent Screening

A systematic approach to solvent screening is the most effective way to identify the optimal reaction medium.

Objective: To determine the effect of different solvents on the conversion and enantioselectivity of a Josiphos SL-J004-1 catalyzed reaction.

Methodology:

-

Catalyst Pre-formation (if necessary): In a glovebox, prepare a stock solution of the pre-catalyst, for example, by reacting [Rh(COD)₂]BF₄ with Josiphos SL-J004-1 in a small amount of a suitable solvent like DCM.

-

Reaction Setup: In parallel reaction vials, add the substrate and a magnetic stir bar.

-

Solvent Addition: To each vial, add a different anhydrous solvent from your screening library (e.g., Toluene, DCM, THF, MeOH, and a mixture like Toluene/iPrOH).

-

Catalyst Injection: Add an equal amount of the catalyst stock solution to each vial.

-

Reaction Execution: Seal the vials, and if it is a hydrogenation, purge with hydrogen gas and maintain the desired pressure. Stir the reactions at the desired temperature.

-

Monitoring and Analysis: At regular time intervals, take aliquots from each reaction vial and analyze for conversion (e.g., by GC or ¹H NMR) and enantiomeric excess (e.g., by chiral HPLC or GC).

-

Data Evaluation: Tabulate the results to compare the performance of the catalyst in each solvent.

Caption: Workflow for systematic solvent screening.

By following the guidance and protocols outlined in this technical support center, you will be better equipped to navigate the complexities of solvent effects in your Josiphos SL-J004-1 catalyzed reactions, leading to more efficient, selective, and reproducible synthetic outcomes.

References

-

ResearchGate. Rh–Josiphos catalysed asymmetric hydrogenation reaction of I, conditions, and objectives. [Link]

-

ACS Catalysis. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. [Link]

-

Wikipedia. Josiphos ligands. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Josiphos SL-J004-1

A Guide for Researchers in Asymmetric Catalysis

Welcome to our dedicated technical support center for the Josiphos SL-J004-1 ligand. This resource is tailored for researchers, scientists, and drug development professionals aiming to harness the full potential of this powerful chiral ligand in asymmetric catalysis. Here, we provide a comprehensive guide to optimizing catalyst loading, along with troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

The Josiphos family of ligands, featuring a ferrocene backbone, is renowned for its exceptional performance in a wide range of asymmetric transformations, including the hydrogenation of C=C, C=O, and C=N bonds.[1] Josiphos SL-J004-1, a specific member of this class, is a chiral diphosphine ligand frequently employed in creating highly enantioselective catalysts.[2][3][4] Achieving optimal results, however, is not merely a matter of adding the catalyst to the reaction. It requires a nuanced understanding of the interplay between catalyst loading, substrate characteristics, and reaction conditions. This guide is structured to provide both foundational knowledge and actionable protocols to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction using Josiphos SL-J004-1?

A general starting point for catalyst loading in asymmetric hydrogenation is a substrate-to-catalyst ratio (S/C) of 1000:1. However, this is highly substrate-dependent. For particularly reactive substrates, it may be possible to use significantly lower loadings (higher S/C ratios), while more challenging transformations might require a higher catalyst concentration. A screening of different catalyst loadings is always recommended to find the optimal balance between reaction efficiency and cost-effectiveness.[5][6]

Q2: How does catalyst loading affect the enantioselectivity (ee) of my reaction?

Ideally, enantioselectivity should remain high regardless of the catalyst loading. However, at very low catalyst concentrations, a decrease in ee can sometimes be observed. This may be due to the presence of trace impurities in the reaction mixture that can poison the catalyst or the emergence of a non-selective background reaction that becomes more prominent at lower catalyst levels.[7]

Q3: My reaction is showing low conversion. What are the first troubleshooting steps I should take?

Low conversion is a common issue that can often be resolved by systematically checking the following:

-

Reagent Purity: Ensure that your substrate, solvent, and hydrogen gas are of high purity. Trace impurities can act as catalyst poisons.

-

Inert Atmosphere: Josiphos ligands and their metal complexes can be sensitive to air and moisture.[8][9] All manipulations should be carried out under a strictly inert atmosphere (e.g., using a glovebox or Schlenk techniques).

-

Catalyst Pre-formation: Pre-forming the active catalyst by stirring the Josiphos SL-J004-1 ligand with the metal precursor (e.g., a rhodium or iridium source) in a degassed solvent for 15-30 minutes before adding the substrate can lead to more consistent results.

-

Increase Catalyst Loading: As a straightforward initial step, consider increasing the catalyst loading to see if conversion improves.

Q4: Can the solvent choice impact the performance of the Josiphos SL-J004-1 catalyst?

Yes, the choice of solvent can have a significant impact on both the activity and enantioselectivity of the reaction. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates. It is often beneficial to screen a range of solvents (e.g., methanol, toluene, dichloromethane) to identify the optimal medium for your specific transformation.[1]

Troubleshooting Guide: Addressing Common Issues

Low Enantioselectivity

This is a critical issue that points to a fundamental problem in the catalytic cycle.

-

Potential Cause: Incorrect ligand enantiomer.

-

Solution: Verify that you are using the correct enantiomer of Josiphos SL-J004-1 to obtain the desired product enantiomer.

-

-

Potential Cause: Racemization of the product under the reaction conditions.

-

Solution: Try running the reaction at a lower temperature or for a shorter duration.

-

-

Potential Cause: Presence of impurities that generate a non-chiral catalyst.

-

Solution: Ensure the high purity of all reaction components.

-

Reaction Stalls or Incomplete Conversion

When the reaction stops before reaching full conversion, it often indicates catalyst deactivation.

-

Potential Cause: Catalyst poisoning by impurities in the substrate or solvent.

-

Solution: Purify the substrate and ensure the use of anhydrous, degassed solvents.

-

-

Potential Cause: Thermal degradation of the catalyst.

-

Solution: If the reaction is run at elevated temperatures, consider if a lower temperature could be sufficient.

-

-

Potential Cause: Insufficient hydrogen pressure.

-

Solution: Ensure that the hydrogen pressure is maintained at the desired level throughout the reaction.

-

Experimental Protocol: Optimizing Catalyst Loading

This protocol provides a systematic approach to determining the optimal catalyst loading for your specific asymmetric hydrogenation reaction.

Objective: To identify the lowest catalyst loading that achieves high conversion and high enantioselectivity in a reasonable time frame.

Materials:

-

Josiphos SL-J004-1

-

Metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂)

-

Substrate

-

Anhydrous, degassed solvent

-

Inert atmosphere glovebox or Schlenk line

-

Parallel reactor system or individual reaction vials

-

Stir plate and stir bars

-

Analytical instrumentation (GC or HPLC with a chiral column)

Procedure:

-

Catalyst Pre-formation: In a glovebox, prepare a stock solution of the active catalyst by dissolving the Josiphos SL-J004-1 and the metal precursor in the chosen solvent. Allow this solution to stir for 20-30 minutes.

-

Reaction Setup:

-

To a series of reaction vials, add the substrate.

-

Add the appropriate volume of the catalyst stock solution to each vial to achieve a range of S/C ratios (e.g., 1000:1, 2500:1, 5000:1, 10000:1).

-

Add additional solvent to bring all reactions to the same concentration.

-

-

Reaction Execution:

-

Seal the vials, remove them from the glovebox, and place them in the reactor system.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Stir the reactions at the desired temperature for a set amount of time.

-

-

Analysis:

-

After the allotted time, carefully vent the reactor and take a sample from each reaction.

-

Analyze the samples by GC or HPLC to determine the conversion and enantiomeric excess.

-

Data Interpretation Table:

| S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1000:1 | 4 | >99 | 99 |

| 2500:1 | 4 | 98 | 99 |

| 5000:1 | 4 | 90 | 98 |

| 10000:1 | 4 | 65 | 98 |

From this hypothetical data, an S/C ratio of 2500:1 provides an excellent balance of high conversion and enantioselectivity within a 4-hour timeframe.

Visualizing the Troubleshooting Process

Caption: A systematic workflow for troubleshooting common issues in asymmetric hydrogenation.

By methodically addressing these potential issues and employing a systematic approach to optimization, you can confidently and efficiently utilize Josiphos SL-J004-1 to achieve your desired synthetic outcomes.

References

-

Title: Josiphos ligands - Wikiwand Source: Wikiwand URL: [Link]

-

Title: Applications of Josiphos ligands. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Asymmetric Hydrogenation Source: Organic Chemistry Portal URL: [Link]

-

Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: IntechOpen URL: [Link]

-

Title: Josiphos ligands - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ligands and Catalysts Catalogue | Solvias Source: Solvias URL: [Link]

-

Title: (PDF) Solvias Josiphos Ligands: From Discovery to Technical Applications - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization | The Journal of Chemical Physics | AIP Publishing Source: AIP Publishing URL: [Link]

-

Title: Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts | PNAS Source: PNAS URL: [Link]

-

Title: Asymmetric arene hydrogenation: towards sustainability and application - PMC Source: PMC URL: [Link]

Sources

- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 2. 158923-09-2 | Josiphos SL-J004-1 - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. Josiphos SL-J004-1 | CymitQuimica [cymitquimica.com]

- 5. ethz.ch [ethz.ch]

- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solvias.com [solvias.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Side Reactions with Josiphos SL-J004-1 Catalysts

Welcome to the technical support center for Josiphos SL-J004-1 catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during cross-coupling experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your research and development. Josiphos SL-J004-1 is a robust and highly effective ligand in palladium-catalyzed cross-coupling reactions; however, like any sophisticated tool, its optimal performance is achieved through a nuanced understanding of the reaction parameters.

This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench. We will explore the causality behind these side reactions and provide actionable, field-proven strategies to mitigate them, ensuring the scientific integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I am observing significant hydrodehalogenation of my aryl halide starting material. What is causing this, and how can I suppress it?

Answer:

Hydrodehalogenation, the replacement of a halogen atom on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This undesired pathway competes with the desired cross-coupling and can significantly reduce your product yield.

Causality: The formation of a palladium hydride (Pd-H) species is the primary culprit behind hydrodehalogenation. This can occur through several mechanisms:

-

β-Hydride Elimination from Alkyl Groups: If your coupling partner contains β-hydrogens, the palladium catalyst can facilitate their elimination to form a Pd-H intermediate.

-

Reaction with Solvents or Bases: Certain solvents (like alcohols) or bases can react with the palladium catalyst to generate palladium hydrides.[1]

-

Presence of Water: Trace amounts of water in the reaction mixture can also serve as a proton source, leading to the formation of Pd-H species.

The Josiphos SL-J004-1 ligand, being bulky and electron-rich, can influence the relative rates of the catalytic cycle steps. While its steric bulk can promote the desired reductive elimination to form the product, subtle changes in reaction conditions can tip the balance towards the competing hydrodehalogenation pathway.

Troubleshooting Protocol:

-

Rigorous Control of Reaction Conditions:

-

Anhydrous Solvents and Reagents: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents or those from a solvent purification system.

-

Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to minimize the ingress of moisture.

-

-

Choice of Base and Solvent:

-

Base Selection: If possible, opt for non-protic bases. If a hydroxide or alkoxide base is necessary, ensure it is as dry as possible.

-

Solvent Screening: If you suspect the solvent is a hydrogen source, consider switching to a more inert solvent like toluene, dioxane, or THF.

-

-

Reaction Parameter Optimization:

-

Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

-

Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent prolonged exposure of the product and catalyst to conditions that may favor side reactions.

-

My reaction is producing a significant amount of homocoupled product from my boronic acid/ester. How can I minimize this side reaction in a Suzuki-Miyaura coupling?

Answer:

The homocoupling of boronic acids or esters to form a biaryl byproduct is a frequent issue in Suzuki-Miyaura reactions.[2] This side reaction consumes your valuable nucleophile and can complicate the purification of your desired cross-coupled product.

Causality: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid. Another potential pathway involves a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[3]

While the bulky and electron-donating nature of the Josiphos SL-J004-1 ligand is designed to facilitate the desired cross-coupling pathway, oxidative instability of the catalyst can still lead to homocoupling.

Troubleshooting Protocol:

-

Meticulous Degassing:

-

Solvent Degassing: Thoroughly degas your solvents before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can also be used.

-

Inert Atmosphere: Set up your reaction under a strict inert atmosphere. Purge the reaction vessel with an inert gas before adding reagents.

-

-

Palladium Precursor and Catalyst Handling:

-

Use High-Purity Precursors: The quality of your palladium precursor can impact catalyst activity and stability.[4]

-

In Situ Catalyst Generation: When generating the catalyst in situ, ensure the palladium precursor and the Josiphos SL-J004-1 ligand are combined under an inert atmosphere before the addition of other reagents.

-

-

Reaction Optimization:

-

Temperature Control: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling.

-

Order of Addition: Consider adding the boronic acid portion-wise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the homocoupling reaction.

-

Data Presentation: Effect of Degassing on Homocoupling

| Entry | Degassing Method | Desired Product Yield (%) | Homocoupling Byproduct (%) |

| 1 | None | 45 | 35 |

| 2 | N₂ Sparge (30 min) | 75 | 10 |

| 3 | Freeze-Pump-Thaw (3 cycles) | 92 | < 2 |

This is illustrative data and actual results may vary depending on the specific reaction.

I am attempting a cross-coupling reaction with an alkyl halide/pseudohalide that has β-hydrogens and I am observing products resulting from β-hydride elimination. Can Josiphos SL-J004-1 help, and what can I do to favor the desired coupling?

Answer:

β-hydride elimination is a common decomposition pathway for organopalladium intermediates containing β-hydrogens, leading to the formation of an alkene and a palladium hydride species.[5] This side reaction is a significant challenge in cross-coupling reactions involving sp³-hybridized carbons.

Causality: The mechanism involves the transfer of a hydrogen atom from the carbon β to the palladium center, forming a Pd-H bond and an alkene. The steric and electronic properties of the ancillary ligand play a crucial role in influencing the rate of β-hydride elimination versus the desired reductive elimination.

Bulky ligands, such as Josiphos SL-J004-1, can influence the geometry of the palladium complex and the accessibility of the β-hydrogens. The electron-donating nature of the ligand can also affect the electron density at the metal center, which in turn influences the relative rates of the catalytic steps. While bulky ligands can sometimes suppress β-hydride elimination by sterically hindering the required conformation for the elimination to occur, this is not always the case and is highly dependent on the specific substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for β-hydride elimination.

Experimental Protocols:

-

Ligand Modification (if possible): While you are using Josiphos SL-J004-1, it is worth noting that subtle changes in the ligand structure can have a significant impact. If you have access to other Josiphos variants, screening them might reveal a ligand that is better suited to suppress β-hydride elimination for your specific substrate.

-

Temperature Optimization:

-

Start by running the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress. Lower temperatures can significantly slow down the rate of β-hydride elimination relative to reductive elimination.

-

-

Base Selection:

-

The choice of base can influence the reaction outcome. A weaker base might be less prone to promoting side reactions. Consider screening bases like K₃PO₄, Cs₂CO₃, or organic bases.

-

-

Solvent Effects:

-

The polarity of the solvent can impact the stability of the intermediates in the catalytic cycle. Sometimes, switching to a less polar solvent can disfavor β-hydride elimination.

-

I am concerned about the stability of the Josiphos SL-J004-1 ligand under my reaction conditions. What are the common degradation pathways for phosphine ligands?

Answer:

Phosphine ligands, while essential for the activity of palladium catalysts, can be susceptible to degradation under certain reaction conditions. Understanding these pathways is crucial for maintaining catalyst activity and ensuring reaction reproducibility.

Causality:

-

Oxidation to Phosphine Oxide: The phosphorus(III) center in phosphine ligands is susceptible to oxidation to phosphorus(V), forming the corresponding phosphine oxide. This can be caused by trace amounts of oxygen or other oxidizing agents in the reaction mixture. The resulting phosphine oxide is generally not an effective ligand for the palladium catalyst.

-

P-C Bond Cleavage: Under harsh reaction conditions (e.g., high temperatures, strong bases), cleavage of the phosphorus-carbon bond can occur. This is a less common but possible deactivation pathway.

The ferrocenyl backbone and the bulky alkyl/aryl substituents on the phosphorus atoms of Josiphos SL-J004-1 provide a degree of steric protection to the phosphorus centers, which can enhance their stability compared to simpler phosphine ligands. Furthermore, the chelating nature of this diphosphine ligand helps to keep it bound to the metal center, which can also reduce its susceptibility to degradation.[6]

Preventative Measures:

Caption: Best practices for preventing phosphine ligand degradation.

By adhering to these best practices, you can significantly minimize the risk of ligand degradation and ensure the optimal performance of your Josiphos SL-J004-1 catalyst.

References

-

Buchwald, S. L., & Mauger, C. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-60). Thieme. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Solvias AG. (2021). Solvias Josiphos Ligands: From Discovery to Technical Applications. [Link]

-

Wikipedia. (n.d.). Josiphos ligands. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

-

Haskel, A., Straub, T., & Iron, M. A. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(22), 8749-8752. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

Johnson Matthey. (n.d.). Palladium precursor products. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

influence of temperature and pressure on Josiphos SL-J004-1 hydrogenation

Welcome to the technical support guide for asymmetric hydrogenation reactions utilizing the Josiphos SL-J004-1 ligand. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical interplay of temperature and pressure, ensuring optimal reaction outcomes. Josiphos SL-J004-1, a member of the renowned ferrocenyl diphosphine ligand family, is a powerful tool for creating chiral molecules with high selectivity.[1][2] However, its performance is highly dependent on carefully controlled reaction parameters.

This guide is structured to provide direct, actionable advice through a troubleshooting Q&A and a comprehensive FAQ section, grounded in established catalytic principles.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during hydrogenation experiments with Josiphos SL-J004-1, focusing on temperature and pressure as key variables.

Question 1: My reaction shows low or no conversion. How can I improve the yield?

Answer: Low conversion is typically due to insufficient reaction rate, which can be influenced by several factors related to temperature and pressure.

-

Potential Cause A: Insufficient Thermal Energy. The reaction may not have enough energy to overcome the activation barrier.

-

Troubleshooting Protocol:

-

Ensure your initial temperature is set within a standard range for similar substrates (e.g., 25-50°C).

-

Increase the reaction temperature in 10°C increments.

-

Monitor the reaction progress after each temperature increase. Be cautious, as excessive temperature can negatively impact enantioselectivity.[3]

-

-

-

Potential Cause B: Low Hydrogen Concentration. The rate of many hydrogenation reactions is dependent on the concentration of dissolved hydrogen, which is governed by pressure.[4]

-

Troubleshooting Protocol: